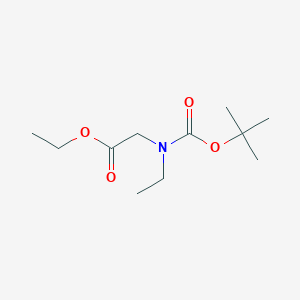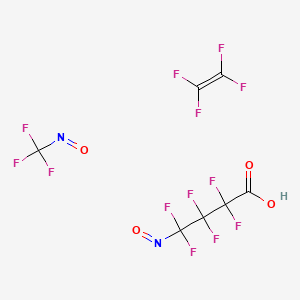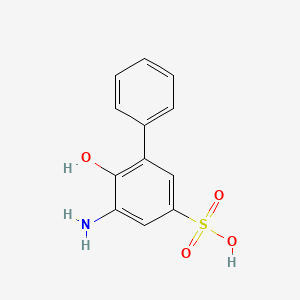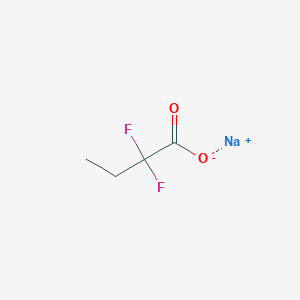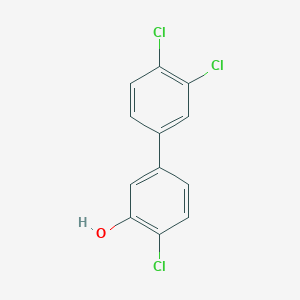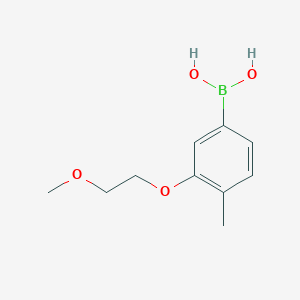
2-(1-Cyanocyclopropyl)phenylboronic acid; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1-Cyanocyclopropyl)phenylboronic acid” is a boronic acid derivative. Boronic acids are known for their unique responsiveness towards diol-containing molecules . The molecular formula of this compound is C10H10BNO2 . It is related to phenylboronic acid, which is a white powder commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of “2-(1-Cyanocyclopropyl)phenylboronic acid” consists of a phenyl ring attached to a boronic acid group and a cyanocyclopropyl group . The boronic acid group contains a boron atom attached to two hydroxyl groups .Chemical Reactions Analysis
Boronic acids, including “2-(1-Cyanocyclopropyl)phenylboronic acid”, are often used in Suzuki-Miyaura coupling reactions, which involve the reaction of a boronic acid with an organic halide to form a carbon-carbon bond . Protodeboronation of pinacol boronic esters is another reaction involving boronic acids .Applications De Recherche Scientifique
Chemical Interactions and Catalytic Activities
Phenylboronic acids, including derivatives similar to 2-(1-cyanocyclopropyl)phenylboronic acid, have demonstrated a range of applications in scientific research, particularly in catalysis and the development of novel materials. A notable area of application is their role in facilitating chemical reactions, such as the asymmetric addition of phenylboronic acids to various substrates, mediated by metal complexes. For instance, a study highlighted the use of phenylboronic acid in palladium-catalyzed enantioselective catalysis, yielding significant enantiomeric excess in the product (Jeletic et al., 2010). Similarly, phenylboronic acids have been utilized in rhodium/phosphoramidite complex-mediated reactions, demonstrating their utility in achieving high levels of enantioselectivity (Scafato et al., 2011).
Advanced Materials Development
Phenylboronic acids are integral in the synthesis of advanced materials, particularly in the formation of polymeric nanomaterials for biomedical applications. These compounds have been explored for their unique interactions with polyols, leading to the development of glucose-responsive systems for drug delivery. The synthesis and application of phenylboronic acid-decorated polymeric nanomaterials have shown potential in diagnostic and therapeutic applications, especially in targeting glucose and sialic acid for drug delivery systems and biosensors (Lan & Guo, 2019).
Biomedical Applications
The biomedical applications of phenylboronic acid derivatives extend to the realm of gene therapy and cancer treatment. For instance, phenylboronic acid-modified polyamidoamine was used as a tumor-targeting carrier for delivering short GC-rich DNA, demonstrating its potential in triggering anti-proliferative effects and inducing cell apoptosis in hepatocellular carcinoma cell lines (Yang et al., 2019). Another study investigated the in vitro and in vivo antitumor effects of phenylboronic acid, showing its ability to slow the growth of tumor cell lines, highlighting its potential in cancer therapy (Marasović et al., 2017).
Mécanisme D'action
Target of Action
The primary target of 2-(1-Cyanocyclopropyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that the compound is hygroscopic . This property could impact its bioavailability, as hygroscopic substances tend to absorb moisture from the environment, which could potentially affect their stability and solubility.
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction This leads to the synthesis of new organic compounds
Action Environment
The compound is stable under inert gas (nitrogen or Argon) at 2-8°C . It’s also hygroscopic, meaning it absorbs moisture from the environment . This could potentially affect its stability and efficacy in certain environments. Furthermore, it’s soluble in water , which means it could spread in water systems and be mobile in the environment .
Analyse Biochimique
Biochemical Properties
They can form reversible complexes with polyols, including sugars . This property allows them to interact with various enzymes, proteins, and other biomolecules. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Cellular Effects
The specific cellular effects of 2-(1-Cyanocyclopropyl)phenylboronic acid are not well-documented. Boronic acids are known to have various effects on cells. For example, they can influence cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(1-Cyanocyclopropyl)phenylboronic acid is not well-understood. Boronic acids are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(1-Cyanocyclopropyl)phenylboronic acid in laboratory settings are not well-documented. Boronic acids are known to have various effects over time. For example, they can undergo protodeboronation, a process that involves the removal of the boron moiety .
Metabolic Pathways
The metabolic pathways involving 2-(1-Cyanocyclopropyl)phenylboronic acid are not well-documented. Boronic acids are known to be involved in various metabolic pathways. For example, they can be converted into a broad range of functional groups .
Transport and Distribution
Boronic acids are known to interact with various transporters or binding proteins, which can affect their localization or accumulation .
Propriétés
IUPAC Name |
[2-(1-cyanocyclopropyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c12-7-10(5-6-10)8-3-1-2-4-9(8)11(13)14/h1-4,13-14H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLHVKBSVFKUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2(CC2)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



